3-Methyl-7-azaindole
Overview
Description
3-Methyl-7-azaindole is a derivative of 7-azaindole, which is a heterocyclic compound that has gained significant attention due to its structural similarity to indoles and purines, making it a valuable building block in medicinal chemistry. The presence of a methyl group at the 3-position of 7-azaindole can influence its chemical and physical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of 7-azaindole derivatives, including 3-methyl-7-azaindole, can be achieved through various methods. One approach involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, aldehydes, and active methylene compounds, which can yield highly substituted 7-azaindole derivatives . Another method described the synthesis of 7-azaindoles from substituted 2-fluoropyridines through a sequence of reactions including metalation, addition to nitroolefins, and oxidative and reductive steps . Microwave-assisted synthesis has also been reported to be an efficient way to produce 1,3- and 1,3,6-substituted 7-azaindoles, starting from nicotinic acid derivatives or 2,6-dichloropyridine . Additionally, the acid-catalyzed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines has been shown to be effective .
Molecular Structure Analysis
The molecular structure of 3-methyl-7-azaindole, as well as other 7-azaindole derivatives, is characterized by the presence of a pyrrole and a pyridine ring. The substitution of a methyl group at the 3-position can affect the electronic distribution and the hydrogen bonding capabilities of the molecule. The crystal structure of 7-azaindole has been studied, revealing an unusual hydrogen-bonded tetramer, which suggests that derivatives like 3-methyl-7-azaindole may also exhibit unique structural features .
Chemical Reactions Analysis
7-Azaindoles, including 3-methyl-7-azaindole, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aldehydes to form bis-7-azaindole derivatives, which have shown promising biological activities . Direct C-H arylation at the C-2 position has also been achieved, allowing for the chemoselective synthesis of multiarylated 7-azaindole derivatives . The excited-state proton phototransfer in the heterodimer of 7-azaindole and 3-methyl-7-azaindole has been studied, indicating that these compounds can undergo proton transfer reactions under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-7-azaindole are influenced by its molecular structure. The methyl substitution can impact the compound's solubility, boiling point, and melting point. The electronic properties, such as the acidity of the pyrrole nucleus and the basicity of the pyridine nucleus, are also affected, which can be observed in the proton transfer behavior of the molecule . The antimicrobial activity of 7-azaindoles has been tested, showing effectiveness against yeasts, and suggesting that 3-methyl-7-azaindole may also possess similar biological properties .
Scientific Research Applications
Excited-State Proton Transfer
3-Methyl-7-azaindole has been studied for its role in excited-state proton transfer. Research has found that this compound, when forming a heterodimer with 7-azaindole, undergoes single rather than double proton transfer, which is highly localized on one of the molecular halves (Catalán et al., 2006). Another study on 3-methyl-7-azaindole dimer indicates the absence of double proton transfer in liquid phase, highlighting the influence of molecular symmetry on proton-transfer mechanisms (Catalán et al., 2006).
Photoactivated Anticancer Potential
A study on a photoactivated transplatin derivative containing 1-methyl-7-azaindole showed its potential in anticancer treatment, particularly in photodynamic therapy. This compound demonstrated enhanced DNA binding and cytotoxicity upon UVA irradiation, suggesting a promising approach for targeted cancer treatment (Pracharova et al., 2016).
Fluorescence and Luminescence
3-Methyl-7-azaindole and its derivatives, like 7-azaindole, have been investigated for their fluorescence properties in water. These studies are important for understanding the behavior of these compounds in various solvents, which can have implications in biological imaging and probe development (Chen et al., 1993).
Synthesis and Reactivity
The synthesis and chemical reactivity of 7-azaindoles, including 3-methyl-7-azaindole, have been a significant area of research. These compounds are crucial in medicinal chemistry as bioisosteres of indoles or purines. Studies have explored various synthesis methods, including microwave-assisted processes, and their applications in further functionalizations (Schirok, 2006).
Coordination Chemistry and Reactivity
7-Azaindole derivatives, including 3-methyl-7-azaindole, have been explored for their coordination chemistry and reactivity, particularly in the context of materials science and chemical bond activation. These studies have revealed rich coordination chemistry with main group elements and transition metal ions, offering insights into their potential applications in various fields (Zhao & Wang, 2010).
Fluorescent Sensing of Cyanide
A 7-azaindole-based fluorescent sensor, including derivatives like 1-methyl-7-azaindole, has been developed for the detection of cyanide ions in aqueous media. This research is critical for environmental monitoring and public health, as cyanide detection is important for safety and environmental conservation (Chen & Lin, 2015).
Crystal Structures and Interactions
The crystal structures of 7-azaindole and its derivatives, including interactions with other molecules like methylmercury, have been examined to understand their molecular configurations and hydrogen bonding patterns. Such studies are fundamental to the development of new materials and drugs (Dufour et al., 1990).
Safety And Hazards
Future Directions
The 7-azaindole building block, including 3-Methyl-7-azaindole, has attracted considerable interest in the field of drug discovery . The development of synthetic techniques for the functionalization of 7-azaindoles continues to be an active area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new therapeutic applications .
properties
IUPAC Name |
3-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-10-8-7(6)3-2-4-9-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDPOGLGBWEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448683 | |
Record name | 3-METHYL-7-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-azaindole | |
CAS RN |
5654-93-3 | |
Record name | 3-Methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5654-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-METHYL-7-AZAINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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